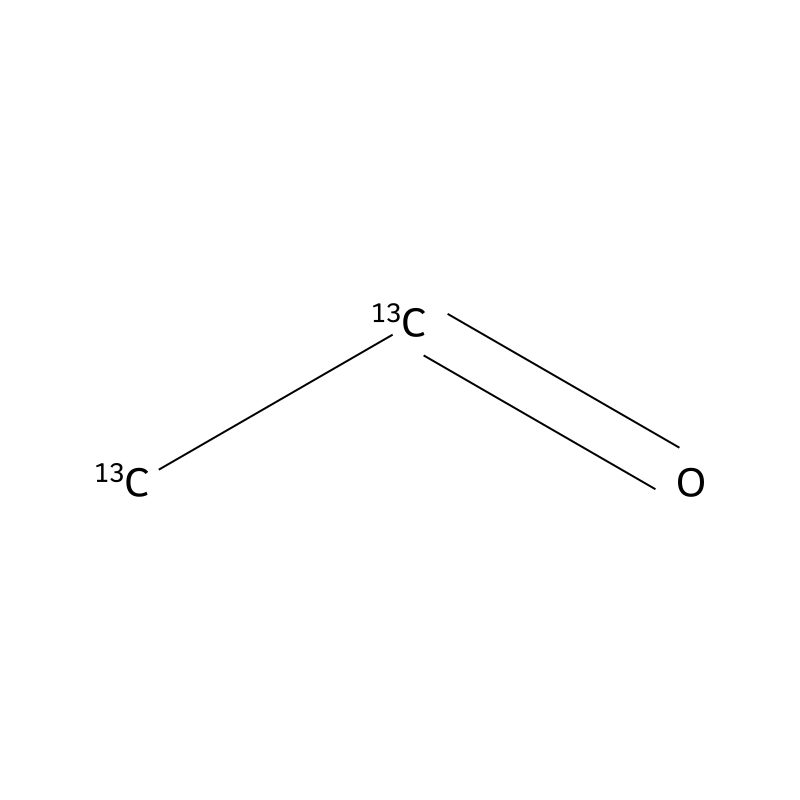

Acetaldehyde-13C2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Metabolic Studies

One significant application of Acetaldehyde-13C2 lies in metabolic studies. Researchers can use it to trace the metabolic pathway of acetaldehyde in living organisms. When incorporated into a biological system, the carbon-13 atoms act as a label, allowing scientists to track the movement and transformation of acetaldehyde within the system using techniques like nuclear magnetic resonance (NMR) spectroscopy [Source: NIH National Institute of General Medical Sciences (.gov) ]. This information is crucial for understanding various biological processes, including:

- Ethanol metabolism: Studying how the body breaks down alcohol and the role acetaldehyde plays in this process [Source: National Library of Medicine (.gov) ]

- Fatty acid synthesis: Investigating the role of acetaldehyde in the formation of fatty acids, which are essential components of cells [Source: ScienceDirect ]

- Gut microbiome research: Understanding the interaction between acetaldehyde produced by gut bacteria and the host organism [Source: National Institutes of Health (.gov) ]

Mechanistic Studies

- Enzyme function: Elucidating the specific steps involved in enzymatic reactions involving acetaldehyde [Source: Royal Society of Chemistry ]

- Drug development: Designing drugs that target enzymes involved in acetaldehyde metabolism for therapeutic purposes [Source: National Institutes of Health (.gov) ]

Acetaldehyde-13C2 is a stable isotopic variant of acetaldehyde, characterized by the presence of two carbon-13 isotopes in its molecular structure. Its chemical formula is C2H4O, and it is also known by its CAS number 1632-98-0. Acetaldehyde itself is a colorless, flammable liquid with a pungent odor and is primarily used as an intermediate in the synthesis of various chemicals, including acetic acid and ethanol. The isotopic labeling in Acetaldehyde-13C2 allows for its use in various analytical applications, particularly in studies involving metabolic pathways and reaction mechanisms.

- Nucleophilic Addition: Acetaldehyde-13C2 can react with nucleophiles, such as alcohols or amines, to form hemiacetals or imines.

- Oxidation: It can be oxidized to acetic acid in the presence of oxidizing agents.

- Condensation Reactions: It can undergo condensation with other carbonyl compounds to form aldol products.

The presence of the carbon-13 isotope allows researchers to trace these reactions using nuclear magnetic resonance spectroscopy or mass spectrometry, providing insights into reaction pathways and mechanisms .

Research indicates that Acetaldehyde-13C2 can induce biological effects similar to those observed with standard acetaldehyde. Notably, it has been shown to form DNA adducts, which are compounds that result from the covalent bonding of acetaldehyde to DNA. These adducts can lead to mutagenic changes and are implicated in carcinogenesis. Studies have demonstrated that exposure to Acetaldehyde-13C2 results in the formation of isotopically labeled DNA adducts in animal models, emphasizing its relevance in toxicological research .

Acetaldehyde-13C2 can be synthesized through several methods:

- Isotopic Enrichment: The compound can be produced by enriching acetaldehyde with carbon-13 during its synthesis from ethanol or through the oxidation of ethylene.

- Chemical Synthesis: It may also be synthesized via the hydrolysis of 1,1-dichloroethane under conditions that favor the incorporation of carbon-13.

- Catalytic Reactions: Certain catalytic processes can facilitate the formation of Acetaldehyde-13C2 from other precursors while ensuring the incorporation of carbon-13 .

Acetaldehyde-13C2 has several applications across various fields:

- Metabolic Studies: It is widely used as a tracer in metabolic studies to investigate the pathways of alcohol metabolism and other biochemical processes.

- Analytical Chemistry: The compound serves as a standard in mass spectrometry and nuclear magnetic resonance spectroscopy for quantifying acetaldehyde levels in biological samples.

- Toxicology Research: Acetaldehyde-13C2 is utilized in studies examining the carcinogenic potential of acetaldehyde and its interaction with biological macromolecules .

Studies involving Acetaldehyde-13C2 focus on its interactions with biological systems, particularly its ability to form adducts with DNA and proteins. These interactions are crucial for understanding the compound's potential health effects and mechanisms of toxicity. Research has shown that exposure to Acetaldehyde-13C2 leads to significant modifications in DNA, which may contribute to mutagenesis and cancer development .

Several compounds share structural similarities with Acetaldehyde-13C2, including:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Acetaldehyde | C2H4O | Commonly used industrial chemical; precursor for acetic acid. |

| Ethanol | C2H6O | Alcoholic beverage component; metabolized into acetaldehyde. |

| Propanal | C3H6O | One carbon longer; used as an intermediate in organic synthesis. |

| Butanal | C4H8O | Two carbons longer; used as a flavoring agent and solvent. |

Acetaldehyde-13C2's uniqueness lies primarily in its isotopic labeling, which allows for detailed tracking and analysis in scientific research contexts, differentiating it from its non-labeled counterparts .

Acetaldehyde-13C₂ has emerged as a critical tool for elucidating metabolic flux in cancer cells, particularly in pathways involving aldehyde dehydrogenase (ALDH) enzymes. In melanoma models, ALDH1A3-high cells exhibit elevated glucose metabolism, with 13C-labeled glucose tracing revealing increased carbon flux into pyruvate and tricarboxylic acid (TCA) cycle intermediates such as citrate, α-ketoglutarate, and succinate. Conversely, ALDH1A3 knockout (KO) cells shift toward acetate-derived acetyl-CoA synthesis, as shown by 13C₂-acetate incorporation experiments. These cells demonstrate higher acetate-to-acetyl-CoA conversion rates, both in whole-cell and nuclear fractions.

Key Findings:

| Cell Type | 13C₂-Acetate → Acetyl-CoA (%) | Nuclear Acetyl-CoA (%) |

|---|---|---|

| ALDH1A3 WT | ~30% | ~25% |

| ALDH1A3 KO | ~50% | ~40% |

This metabolic reprogramming highlights the role of ALDH1A3 in coupling glucose metabolism with histone acetylation. Acetaldehyde-13C₂ tracing further revealed its direct contribution to acetylated histone H3 residues (K9, K14, K23), linking nuclear metabolism to epigenetic regulation.

TCA Cycle Dynamics and Acetyl-CoA Synthesis

Acetaldehyde-13C₂ is a pivotal tracer for dissecting TCA cycle dynamics, particularly in yeast and mammalian systems. In Saccharomyces cerevisiae, 13C-labeled ethanol (derived from glucose) is rapidly oxidized to acetaldehyde and acetyl-CoA, contributing to TCA intermediates like citrate and α-ketoglutarate. This process occurs even in fermenting conditions, where environmental ethanol serves as a significant acetyl-CoA source.

Mechanistic Insights:

- Ethanol → Acetaldehyde → Acetyl-CoA:

- TCA Cycle Labeling Patterns:

Cancer Metabolism and Heterogeneity

Metabolic heterogeneity in tumors is a hallmark of therapy resistance. Imaging mass spectrometry (MIMS) with 13C-labeled glucose and glutamine revealed distinct subpopulations:

- High ALDH1A3 Activity: Prefer glucose for TCA cycle flux and histone acetylation.

- Low ALDH1A3 Activity: Shift to acetate for acetyl-CoA synthesis, coupled with lactate production from glucose.

Heterogeneity Metrics:

| Biomarker | High ALDH1A3 Cells | Low ALDH1A3 Cells |

|---|---|---|

| 13C-Glucose TCA Flux | High | Low |

| 13C-Acetate Acetyl-CoA | Low | High |

| Histone Acetylation | High (H3K9/K14/K23) | Low |

This dichotomy correlates with immune microenvironment composition: ALDH1A3-low tumors exhibit enriched M1 macrophages and CD8+ T cells, while ALDH1A3-high tumors show immunosuppressive profiles.

Immune Cell Metabolism in Infection Models

In Listeria monocytogenes infection models, 13C-labeled metabolites reveal dynamic shifts in CD8+ T cell metabolism:

- Early Infection (3 dpi):

- Late Infection (6 dpi):

Metabolic Shifts in CD8+ T Cells:

| Metabolite | Early Infection (3 dpi) | Late Infection (6 dpi) |

|---|---|---|

| Citrate | ~30% 13C-glucose, ~45% 13C-glutamine | ~20% 13C-glucose, ~70% 13C-acetate |

| Malate | ~20% 13C-glucose, ~50% 13C-glutamine | ~15% 13C-glucose, ~60% 13C-acetate |

| Aspartate | ~40% 13C-glutamine | ~55% 13C-acetate |

This transition underscores acetate’s role as a physiologic TCA fuel in immune responses, independent of glucose availability.

Mechanisms of Adduct Formation

Acetaldehyde-13C2 reacts with DNA to form structurally distinct adducts, primarily targeting the exocyclic amino group of deoxyguanosine (dG). The isotopic labeling allows unambiguous identification of adducts derived from exogenous acetaldehyde, distinguishing them from endogenous sources. The primary adducts include N2-ethylidene-2′-deoxyguanosine (N2-ethylidene-dG) and its reduced stable form, N2-ethyl-2′-deoxyguanosine (N2-Et-dG) [1] [3]. These adducts arise via Schiff base formation, where the carbonyl group of Acetaldehyde-13C2 condenses with the amino group of dG, followed by stabilization through chemical reduction [1] [2].

A secondary pathway involves the reaction of two Acetaldehyde-13C2 molecules with dG, forming α-methyl-γ-hydroxy-1,N2-propano-2′-deoxyguanosine (CrPdG) [1] [5]. This cross-linked adduct is structurally analogous to those generated by α,β-unsaturated aldehydes and is associated with persistent DNA damage. The dual-carbon labeling in Acetaldehyde-13C2 facilitates tracking of these complex adducts, confirming their origin from sequential acetaldehyde interactions [5] [6].

Detection and Quantification Methods

Isotopic labeling with 13C enhances the sensitivity and specificity of mass spectrometry-based detection. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nano-LC/electrospray ionization-high-resolution mass spectrometry (nano-LC/ESI+-HRMS) are employed to identify and quantify Acetaldehyde-13C2-derived adducts [5] [6]. For example, [13C4]-1,N2-propano-dGuo adducts in rat tissues are detected at limits of quantification as low as 5 adducts per 10^9 nucleotides, enabling precise measurement even at environmentally relevant exposure levels [5].

Unstable adducts like N2-ethylidene-dG require stabilization prior to analysis. Chemical reduction with sodium cyanoborohydride converts N2-ethylidene-dG to N2-Et-dG, which is chromatographically resolvable and quantifiable [1] [3]. This approach has been validated in rodent models, where 13C-labeled adducts in liver DNA correlate linearly with Acetaldehyde-13C2 exposure doses [3] [6].

In Vivo Studies in Rodent Models

Inhalation and oral exposure studies in rodents demonstrate tissue-specific adduct accumulation. For instance, Aldh2-knockout mice exposed to ethanol exhibit a 40-fold increase in hepatic N2-ethylidene-dG adducts compared to wild-type mice, highlighting the role of aldehyde dehydrogenase 2 (ALDH2) in acetaldehyde detoxification [3]. Similarly, rats exposed to 0.02–600 ppm Acetaldehyde-13C2 for 14 days show dose-dependent adduct formation in lung and brain tissues, with adduct levels in the brain reaching 15.2 ± 2.1 per 10^7 bases at 50 ppm [5] [6].

| Tissue | Exposure (ppm) | Adduct Level (per 10^7 bases) |

|---|---|---|

| Liver | 20 (ethanol) | 79.9 ± 14.2 |

| Lung | 50 | 23.3 ± 4.0 |

| Brain | 50 | 15.2 ± 2.1 |

These studies confirm that Acetaldehyde-13C2 bypasses hepatic first-pass metabolism, directly modifying extrahepatic tissues [5] [6].

Implications for Environmental Carcinogenesis

Acetaldehyde-13C2 adducts serve as biomarkers for assessing cancer risks associated with air pollution and tobacco smoke. Urban populations in megacities are exposed to acetaldehyde concentrations (0.1–1.2 ppm) sufficient to induce detectable DNA modifications in rodent models [5]. The compound’s isotopic signature has been critical in attributing adducts to exogenous sources, disentangling them from background endogenous damage.

Individuals with ALDH2*2 polymorphisms, common in East Asian populations, exhibit impaired acetaldehyde clearance, leading to elevated adduct levels even at low exposure doses [1] [3]. This genetic susceptibility amplifies cancer risks in environments with high acetaldehyde emissions, such as heavy traffic areas or industrial zones. Furthermore, Acetaldehyde-13C2 studies have informed regulatory thresholds by establishing no-observed-adverse-effect levels (NOAELs) for airborne acetaldehyde, currently under review by environmental protection agencies [6].

Stable Isotope Labeling-Liquid Chromatography-Double Neutral Loss Scan-Mass Spectrometry for Aldehyde Profiling

Stable Isotope Labeling-Liquid Chromatography-Double Neutral Loss Scan-Mass Spectrometry (SIL-LC-DNLS-MS) represents a sophisticated analytical approach specifically designed for the comprehensive profiling of aldehyde-containing compounds in complex biological matrices [1] [2]. This methodology leverages the unique chemical properties of acetaldehyde-13C2 and other isotopically labeled aldehydes to achieve enhanced detection sensitivity and specificity.

The fundamental principle of SIL-LC-DNLS-MS involves the use of paired isotopic labeling reagents that selectively react with aldehyde functional groups. The most commonly employed reagents are 4-(2-(trimethylammonio)ethoxy)benzenaminium halide (4-APC) and its deuterated analog, 4-APC-d4 [1] [2]. These reagents form stable derivatives with aldehyde-containing compounds, including acetaldehyde-13C2, through nucleophilic addition reactions.

The labeled compounds exhibit characteristic fragmentation patterns under collision-induced dissociation (CID) conditions, generating neutral fragments of 87 Da and 91 Da for the light and heavy labeled compounds, respectively [1] [2]. This predictable fragmentation behavior enables the implementation of double neutral loss scan modes, where both mass transitions are monitored simultaneously. The technique provides several analytical advantages, including elimination of matrix effects, improved signal-to-noise ratios, and enhanced compound identification confidence through isotopic pattern recognition.

Recent methodological developments have expanded the application scope to include various biological matrices such as human urine, wine, and fermentation broths [1] [2]. In human urine analysis, the SIL-LC-DNLS-MS approach successfully identified 16 potential aldehyde-containing compounds, with 5 compounds confirmed through authentic standards [1]. Similarly, white wine analysis revealed 19 aldehyde candidates, with 4 compounds definitively identified [1]. These findings demonstrate the method's capability to detect both endogenous and exogenous aldehyde metabolites in complex sample matrices.

Carbon-13 Metabolic Flux Analysis (Carbon-13 MFA)

Carbon-13 Metabolic Flux Analysis (Carbon-13 MFA) represents the gold standard for quantitative determination of intracellular metabolic fluxes in biological systems [3] [4] [5]. This methodology employs acetaldehyde-13C2 and other carbon-13 labeled substrates as metabolic tracers to map carbon flow through cellular metabolic networks with unprecedented precision.

The theoretical framework of Carbon-13 MFA is based on the principle that carbon-13 labeling patterns in metabolites reflect the underlying flux distributions through metabolic pathways [3] [4]. When cells are cultured with carbon-13 labeled substrates, the heavy isotope is incorporated into downstream metabolites according to the stoichiometry and kinetics of the metabolic reactions. Mathematical models, typically based on Elementary Metabolite Unit (EMU) decomposition, are used to simulate the expected labeling patterns for given flux distributions [6] [7].

The experimental workflow involves several critical steps: substrate labeling design, cell cultivation under controlled conditions, metabolite extraction and derivatization, mass spectrometric analysis, and computational flux estimation [4] [6]. For acetaldehyde-13C2 applications, the compound serves as a direct precursor for acetyl-CoA synthesis, making it particularly valuable for studying central carbon metabolism and lipid biosynthesis pathways [5].

Statistical analysis plays a crucial role in Carbon-13 MFA, with modern approaches incorporating Bayesian frameworks and confidence interval estimation to quantify flux uncertainties [8] [9]. The method achieves typical precision levels of less than 5% for well-constrained fluxes, representing a significant improvement over alternative flux determination approaches [4] [6].

Bioprocessing applications of Carbon-13 MFA include optimization of microbial production strains, identification of metabolic bottlenecks, and rational design of metabolic engineering strategies [5] [10]. In industrial biotechnology, the technique has been successfully applied to improve the production of pharmaceuticals, biofuels, and specialty chemicals through systematic flux analysis and pathway optimization [5] [11].

Applications in Bioprocessing and Metabolomics

The integration of stable isotope labeling methodologies with bioprocessing and metabolomics applications has opened new avenues for understanding and optimizing biological systems. Acetaldehyde-13C2 and related isotopically labeled compounds serve as powerful tools for investigating metabolic networks, monitoring bioprocess performance, and developing improved production systems [12] [13] [14].

In microbial metabolic engineering, stable isotope labeling enables the identification of optimal metabolic phenotypes for enhanced product formation. Recent studies have demonstrated the application of Carbon-13 MFA to characterize high-productivity Chinese Hamster Ovary (CHO) cell lines, revealing key metabolic differences that contribute to improved antibody production [10] [15]. The analysis identified specific flux redistributions in central carbon metabolism that correlate with enhanced cellular productivity, providing targets for further metabolic engineering efforts.

Bioprocess monitoring represents another significant application area, where stable isotope labeling provides real-time insights into cellular metabolism during fermentation processes [16] [17]. The technique enables the detection of metabolic shifts, substrate utilization patterns, and product formation kinetics with high temporal resolution. Industrial applications include optimization of fermentation conditions, early detection of process deviations, and quality control of biotechnological products [16] [17].

The methodology has proven particularly valuable in studying cyanobacterial metabolism for biofuel production applications [14] [18]. Carbon-13 MFA studies of cyanobacteria have revealed unique metabolic features related to photosynthetic carbon fixation and energy metabolism, identifying potential targets for engineering improved biofuel production strains [14] [18].

In plant metabolomics, stable isotope labeling has facilitated the discovery of novel biosynthetic pathways and metabolic regulation mechanisms [13] [19]. The approach combines global metabolome labeling with targeted tracer studies to characterize plant secondary metabolism, stress responses, and environmental adaptations [13] [19]. These applications are particularly relevant for crop improvement and natural product discovery programs.

Quality control applications leverage the high specificity and sensitivity of stable isotope labeling methods to ensure product purity and detect trace contaminants [20] [21]. The techniques are widely used in pharmaceutical manufacturing, food safety testing, and environmental monitoring to quantify specific metabolites and assess product quality [20] [21].

Recent technological advances have expanded the scope of stable isotope labeling applications to include multi-omics integration, where metabolomics data is combined with transcriptomics and proteomics information to provide comprehensive system-level insights [22] [23]. These integrated approaches enable the identification of regulatory networks controlling metabolic flux distributions and cellular responses to environmental perturbations [22] [23].

The development of high-throughput analytical platforms has further enhanced the utility of stable isotope labeling in bioprocessing applications [17] [24]. Modern mass spectrometry systems equipped with advanced data acquisition modes, such as SWATH (Sequential Window Acquisition of all Theoretical Fragment-ion spectra), enable comprehensive metabolite profiling with improved sensitivity and reproducibility [17] [24].

Future developments in stable isotope labeling methodologies are expected to focus on expanding the range of detectable metabolites, improving quantitative accuracy, and developing more cost-effective labeling strategies [23] [25]. The integration of artificial intelligence and machine learning approaches with stable isotope labeling data analysis represents a promising direction for enhanced metabolic network reconstruction and bioprocess optimization [9] [26].

The application of stable isotope labeling methodologies in bioprocessing and metabolomics continues to evolve, driven by advances in analytical instrumentation, computational methods, and systems biology approaches. These developments are expected to further expand the utility of acetaldehyde-13C2 and related isotopically labeled compounds in understanding and optimizing biological systems for biotechnological applications [12] [5] [14].

XLogP3

GHS Hazard Statements

H224 (100%): Extremely flammable liquid and vapor [Danger Flammable liquids];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant;Health Hazard